Fenbendazole sulfone-d3

Description

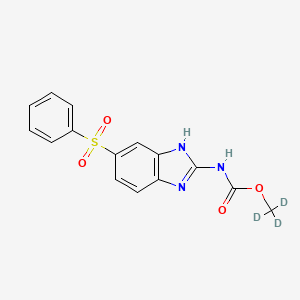

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFDGCOOJPIAHN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746823 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-49-7 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Scientist's Guide to the Mass Shift of Fenbendazole Sulfone-d3: Principles and Practices in Quantitative Bioanalysis

Introduction: The Pursuit of Precision in Bioanalysis

In the realm of drug development and regulatory science, the accurate quantification of analytes in complex biological matrices is paramount. Fenbendazole, a broad-spectrum benzimidazole anthelmintic used in veterinary medicine, is metabolized in the body to its sulfoxide (Oxfendazole) and subsequently to its sulfone metabolite, Fenbendazole sulfone.[1][2] Monitoring the concentration of this sulfone metabolite is critical for pharmacokinetic and residue studies.[3] However, biological samples like plasma or tissue are inherently "dirty," containing a myriad of endogenous components that can interfere with analysis, a phenomenon known as the matrix effect.

To navigate this challenge, we employ the gold-standard technique of Isotope Dilution Mass Spectrometry (IDMS).[4] This guide provides an in-depth exploration of the core component of this technique: the stable isotope-labeled internal standard (SIL-IS), specifically Fenbendazole sulfone-d3. We will dissect the principle of its mass shift, the causality behind its application, and a self-validating protocol for its use in a regulated bioanalytical environment.

Pillar 1: The Principle of Isotopic Labeling and the Mass Shift

The fundamental strength of a SIL-IS is that it is chemically almost identical to the analyte of interest, but physically distinguishable by a mass spectrometer.[4][5][6] this compound is a synthetic version of the Fenbendazole sulfone molecule where three specific hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[7]

Chemical Identity: Because the electronic structure is virtually unchanged, the deuterated standard has the same physicochemical properties as the native analyte.[8] This means it co-elutes during chromatography and experiences identical behavior during sample extraction, and ionization in the mass spectrometer's source.[9][10] Any analyte lost during sample preparation or any fluctuation in instrument response will be mirrored by the internal standard.[11] By measuring the ratio of the analyte to the known concentration of the internal standard, we achieve highly accurate and precise quantification, effectively nullifying most sources of experimental error.[4][8]

Physical Distinction: The Mass Shift

The key to its utility is the mass difference, or "mass shift," introduced by the deuterium atoms. A proton (¹H) has a mass of approximately 1.0078 atomic mass units (amu), while a deuteron (²H) has a mass of approximately 2.0141 amu. The incorporation of three deuterium atoms in place of three hydrogen atoms results in a predictable increase in the molecular weight of the molecule.

The labeling in this compound is specifically on the methyl ester group (-O-CD₃).[7] This position is chemically stable and not prone to hydrogen-deuterium back-exchange with the solvent, a critical feature for a reliable internal standard.[12]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Mass Shift vs. Analyte |

| Fenbendazole Sulfone | C₁₅H₁₃N₃O₄S | 331.35[13][14] | 331.0627 | N/A |

| This compound | C₁₅H₁₀D₃N₃O₄S | 334.36[7] | 334.0815 | +3.0188 Da |

This mass shift of approximately +3 Da is easily resolved by modern mass spectrometers, allowing for the simultaneous and independent monitoring of both the analyte and the internal standard.[7]

Pillar 2: A Self-Validating Experimental Protocol

An analytical method's trustworthiness is established through rigorous validation. The use of a SIL-IS is a cornerstone of building a self-validating system that meets regulatory expectations, such as those outlined by the U.S. Food and Drug Administration (FDA).[15][16][17]

Here, we describe a representative workflow for the quantification of Fenbendazole sulfone in animal liver tissue, a common matrix for residue analysis.[3]

To accurately quantify Fenbendazole sulfone in fortified liver homogenate samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

-

Internal Standard Spiking: The IS is added at the very beginning of the sample preparation process. This is the most critical step to ensure it experiences the same processing as the analyte.

-

Sample Preparation (QuEChERS-style): A combination of salting out and dispersive solid-phase extraction (d-SPE) is used. Ethyl acetate provides efficient extraction for benzimidazoles, while salts induce phase separation. The d-SPE step with PSA (primary secondary amine) removes interfering fatty acids and other matrix components, enhancing selectivity.

-

Chromatography (Reversed-Phase): A C18 column is used because it effectively retains and separates moderately non-polar compounds like Fenbendazole sulfone from more polar matrix components based on hydrophobicity. The acidic mobile phase (formic acid) ensures the analytes are protonated, which is ideal for positive ion electrospray ionization (ESI).

-

Detection (Tandem Mass Spectrometry): Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity. We monitor a specific precursor ion-to-product ion transition for both the analyte and the IS. This two-stage mass filtering minimizes the chances of detecting interfering compounds.

-

Sample Preparation:

-

Weigh 1.0 g (± 0.1 g) of homogenized liver tissue into a 50 mL polypropylene centrifuge tube.

-

Spike with 50 µL of this compound working solution (e.g., at 1 µg/mL) to achieve a final concentration of 50 ng/g.

-

Add 10 mL of ethyl acetate.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Add anhydrous sodium sulfate (4 g) and sodium acetate (1 g) to the tube.

-

Vortex immediately for 1 minute to prevent clumping and induce phase separation.

-

Centrifuge at 5,000 x g for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer 5 mL of the upper ethyl acetate layer to a 15 mL tube containing 150 mg of PSA sorbent and 900 mg of anhydrous magnesium sulfate.

-

Vortex for 2 minutes.

-

Centrifuge at 5,000 x g for 5 minutes.

-

-

Final Sample Preparation:

-

Transfer 2 mL of the cleaned supernatant to a clean tube.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1.0 mL of the mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Perform chromatographic separation and mass spectrometric detection using the parameters outlined below.

-

| Parameter | Setting | Rationale |

| LC Column | C18, 100 x 2.1 mm, 1.8 µm | Standard for retaining and separating benzimidazoles. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Benzimidazoles readily form [M+H]⁺ ions. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity. |

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Fenbendazole Sulfone | 332.1 | 222.1 | 50 | 25 |

| This compound | 335.1 | 222.1 | 50 | 25 |

Note: The product ion m/z 222.1 corresponds to the core benzimidazole sulfone structure after the loss of the carbamate group (-N-C(O)O-CH₃/CD₃). Since the deuterium label is on the methyl group that is lost, the product ion is the same for both the analyte and the IS. This is an acceptable and common practice.

Pillar 3: Visualization and Authoritative Grounding

Visualizing the workflow and the resulting data is essential for understanding the entire process. The following diagrams illustrate the logical flow of the experiment and the principle of mass shift detection.

Caption: Conceptual mass spectrum showing the +3 Da mass shift.

By adhering to a validated protocol grounded in sound scientific principles and regulatory guidance, the use of this compound provides a robust and trustworthy system for quantitative bioanalysis, ensuring data integrity for critical drug development decisions.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- All-Pherma. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Spectro Inlets. (n.d.). Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS.

- Gao, Y., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au.

- Longdom Publishing. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry.

- (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?

- Bauer, M. D., & Håkansson, K. (n.d.). Multiple isotopic labels for quantitative mass spectrometry. PMC - NIH.

- Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic.

- BenchChem. (2025). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.

- BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.

- ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.

- Sigma-Aldrich. (n.d.). Fenbendazole sulfone VETRANAL®, analytical standard.

- PubChem - NIH. (n.d.). Oxfendazole sulfone.

- NRC Institute for National Measurement Standards. (n.d.). Fenbendazole-sulfone — Reference Materials for Veterinary Drug Residue Analysis.

- Hall, S. G., et al. (2023). Validation of an LC-MS/MS method for assessment of fenbendazole sulfone drug residue in northern bobwhite liver. PubMed.

- Sigma-Aldrich. (n.d.). This compound VETRANAL®, analytical standard.

- (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS.

- Davila-Perez, C., et al. (n.d.). Studies on the Selective S-oxidation of Albendazole, Fenbendazole, Triclabendazole, and Other Benzimidazole Sulfides. SciELO México.

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Validation of an LC-MS/MS method for assessment of fenbendazole sulfone drug residue in northern bobwhite liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. longdom.org [longdom.org]

- 7. 芬苯达唑砜-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 9. texilajournal.com [texilajournal.com]

- 10. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 芬苯达唑砜 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 14. Oxfendazole sulfone | C15H13N3O4S | CID 162136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fda.gov [fda.gov]

- 17. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Metabolic Pathway of Fenbendazole to its Sulfone Metabolite

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbendazole (FBZ), a broad-spectrum benzimidazole anthelmintic, undergoes extensive hepatic metabolism that is critical to its efficacy and pharmacokinetic profile. This technical guide provides a comprehensive examination of the metabolic transformation of fenbendazole to its primary oxidative metabolites, with a core focus on the pathway leading to the formation of fenbendazole sulfone (oxfendazole sulfone). We will dissect the enzymatic drivers of this pathway, explore parallel metabolic routes, discuss interspecies variability, and provide field-proven methodologies for the study of these biotransformations. This document is intended to serve as a foundational resource for professionals engaged in anthelmintic drug development, pharmacology, and metabolic research.

Introduction: The Metabolic Fate of Fenbendazole

Fenbendazole is a widely utilized anthelmintic agent in veterinary medicine for treating a variety of parasitic infections.[1] Its efficacy is not solely dependent on the parent compound but is significantly influenced by its biotransformation into active and inactive metabolites. The liver is the primary site of this metabolism, where fenbendazole is rapidly converted into several derivatives.[2] Understanding this metabolic cascade is paramount for optimizing therapeutic regimens, predicting drug-drug interactions, and assessing the safety profile of fenbendazole and related benzimidazole compounds. The central metabolic route involves a two-step oxidation of the sulfide moiety, first to a sulfoxide and subsequently to a sulfone. While the sulfoxide metabolite, oxfendazole, is considered the primary biologically active form, the sulfone metabolite is often the predominant form detected in plasma, making its formation pathway a key area of pharmacokinetic interest.[2][3]

The Core Oxidative Pathway: From Sulfide to Sulfone

The primary metabolic transformation of fenbendazole is a sequential oxidation process occurring at the sulfur atom. This pathway consists of two main steps: S-oxidation to form the sulfoxide, followed by a second oxidation to yield the sulfone.

Step 1: Sulfoxidation - The Bioactivation Step

Fenbendazole, a sulfide, is first oxidized to its sulfoxide derivative, oxfendazole (also referred to as fenbendazole sulfoxide or FBZ-SO).[4][5] This initial step is widely regarded as a bioactivation, as oxfendazole itself is a potent anthelmintic.[2][6] This conversion is rapid and is catalyzed by two major enzyme systems in the liver:

-

Cytochrome P450 (CYP) Isoforms: Specifically, CYP3A4 has been identified as a key contributor to the sulfoxidation of fenbendazole.[2]

-

Flavin-Containing Monooxygenases (FMOs): These enzymes are also major drivers in the formation of the sulfoxide metabolite.[2][7]

The involvement of both CYP and FMO systems highlights the robustness of this initial metabolic step.

Step 2: Sulfonation - Formation of the Predominant Plasma Metabolite

The sulfoxide metabolite, oxfendazole, can be further oxidized to form fenbendazole sulfone (FBZ-SO₂).[4][8] This sulfone metabolite is generally considered to be inactive from an anthelmintic perspective. However, it is a critical component of the pharmacokinetic profile, often representing the most abundant metabolite found in systemic circulation following fenbendazole administration.[3][6] The enzymatic conversion of oxfendazole to fenbendazole sulfone is also mediated by hepatic enzymes, with evidence suggesting the involvement of the Cytochrome P450 system.[9] Studies have shown that induction of P450 enzymes, such as with phenobarbital, can enhance the formation of fenbendazole sulfone from its sulfoxide precursor.[9]

Caption: Comprehensive Fenbendazole metabolic pathways.

Interspecies Variability in Fenbendazole Metabolism

A critical consideration in drug development is the significant variation in metabolic rates and profiles across different species. Fenbendazole is a classic example of this phenomenon. While the production of sulfoxide and sulfone metabolites is a common feature, the rate and extent of their formation can differ substantially. [4][5] For instance, one comparative study of hepatic fractions from various species demonstrated that while all produced the sulfoxide metabolite, the subsequent formation of the sulfone metabolite occurred at highly variable rates. [4]The chicken was shown to have the highest overall rate of fenbendazole metabolism among the species tested. [4]Such differences are crucial for extrapolating preclinical animal data to human pharmacokinetic predictions.

Table 1: Summary of Fenbendazole Metabolites in Plasma After Oral Administration in Various Species

| Species | Predominant Metabolite(s) in Plasma | Key Findings | Reference(s) |

| Sheep | Oxfendazole, Fenbendazole Sulfone | Peak plasma concentrations of oxfendazole and sulfone were observed at 30 and 36 hours, respectively. | [10] |

| Cattle | Oxfendazole, Fenbendazole Sulfone | Plasma concentrations of parent drug and metabolites were higher in cattle compared to buffalo at the same dose. | [11] |

| Horses | Fenbendazole Sulfone | The sulfone metabolite predominated in plasma following administration of either fenbendazole or oxfendazole. | [3][6] |

| Pigs | Oxfendazole, Fenbendazole Sulfone | Continuous administration may accelerate its own metabolism via the CYP1A pathway. | [12] |

| Humans | Oxfendazole Sulfone, Fenbendazole | Presystemic and systemic metabolism are critical for the formation of oxfendazole sulfone. | [13] |

This table is a synthesis of findings and is intended for comparative purposes.

Methodologies for Elucidating the Fenbendazole Metabolic Pathway

Investigating the metabolic fate of compounds like fenbendazole requires robust in vitro and analytical methodologies. These protocols allow researchers to identify metabolites, pinpoint the enzymes responsible, and determine the kinetics of the reactions.

Experimental Protocol: In Vitro Metabolism of Fenbendazole using Liver Microsomes

This protocol provides a framework for assessing the metabolism of fenbendazole in a controlled laboratory setting. Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly CYPs and FMOs.

Objective: To determine the rate of formation of fenbendazole sulfoxide and sulfone from the parent drug in the presence of hepatic microsomes.

Materials:

-

Fenbendazole

-

Liver microsomes (from the species of interest, e.g., human, rat, dog)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) for reaction quenching

-

Incubator/water bath (37°C)

-

Analytical standards for fenbendazole, oxfendazole, and fenbendazole sulfone

Step-by-Step Methodology:

-

Preparation: Thaw liver microsomes on ice. Prepare a master mix of the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: In a microcentrifuge tube, add the phosphate buffer, the liver microsome suspension, and a solution of fenbendazole (in a minimal amount of organic solvent like DMSO, then diluted). Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix to the tube. The final reaction volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The choice of time points is critical for determining the initial rate of reaction and should be established in preliminary experiments.

-

Termination of Reaction: Stop the reaction at each time point by adding an equal or greater volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

Self-Validation and Controls:

-

Negative Controls: Run parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.

-

Zero-Time Point: A sample quenched immediately after the addition of the NADPH system serves as the baseline.

-

Positive Controls: Use a known substrate for the microsomal batch to confirm enzymatic activity.

Caption: Workflow for an in vitro microsomal metabolism assay.

Analytical Methodology: UHPLC/LC-MS/MS for Metabolite Quantification

The quantification of fenbendazole and its metabolites is most reliably achieved using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC/LC-MS/MS).

-

Sample Preparation: The supernatant from the microsomal assay is typically diluted further if necessary. Protein precipitation is a common extraction technique for plasma samples. [14]* Chromatography: A reverse-phase C18 column is used to separate fenbendazole, oxfendazole, and fenbendazole sulfone based on their polarity. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is effective.

-

Mass Spectrometry: Detection is performed using a mass spectrometer, typically in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. [14]* Calibration: Quantification is achieved by constructing a calibration curve using analytical standards in a matrix that mimics the study samples (matrix-matched calibration). [14]

Conclusion

The metabolic pathway of fenbendazole to its sulfone metabolite is a multi-step enzymatic process central to its pharmacokinetics. The initial sulfoxidation, a bioactivation step driven by CYP3A4 and FMOs, yields the active metabolite oxfendazole. Subsequent CYP-mediated oxidation produces fenbendazole sulfone, an inactive but often predominant metabolite in the circulation. This primary oxidative pathway runs in parallel with other routes, such as hydroxylation by CYP2J2 and CYP2C19. The significant interspecies variability in these metabolic processes underscores the importance of careful, species-specific investigation. The methodologies outlined in this guide, from in vitro microsomal assays to sensitive LC-MS/MS analysis, provide a robust framework for researchers and drug development professionals to rigorously characterize the metabolic fate of fenbendazole and related compounds, ultimately supporting the development of safer and more effective anthelmintic therapies.

References

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. Fenbendazole pharmacokinetics, metabolism, and potentiation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The oxidative metabolism of fenbendazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenbendazole: A Comprehensive Overview of Its Chemistry, Synthesis, and Applications_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. Hepatic microsomal metabolism of the anthelmintic benzimidazole fenbendazole: enhanced inhibition of cytochrome P450 reactions by oxidized metabolites of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. Pharmacokinetic behaviour of fenbendazole in buffalo and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Population Pharmacokinetic Model of Oxfendazole and Metabolites in Healthy Adults following Single Ascending Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hpc-standards.com [hpc-standards.com]

The Indispensable Role of Deuterated Standards in Analytical Chemistry: An In-depth Technical Guide

Abstract

In the landscape of modern analytical chemistry, the pursuit of precision, accuracy, and reliability is paramount. This is particularly true in regulated environments such as pharmaceutical and clinical research, where the integrity of quantitative data directly impacts safety and efficacy assessments. Among the tools available to the analytical scientist, the deuterated internal standard has emerged as the gold standard for quantitative analysis, especially when coupled with mass spectrometry. This technical guide provides a comprehensive exploration of the core principles, synthesis, practical applications, and advanced considerations surrounding the use of deuterated standards. It is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and refine their application of this powerful analytical technique.

Foundational Principles: Why Deuterium?

Deuterated standards are molecules in which one or more hydrogen atoms (¹H) have been replaced by their stable, non-radioactive isotope, deuterium (²H or D).[1][2] This seemingly subtle modification imparts a unique set of properties that make these compounds ideal internal standards for mass spectrometry-based assays.[3]

The Isotope Effect: A Double-Edged Sword

The key to understanding the utility of deuterated standards lies in the kinetic isotope effect (KIE) . Due to its greater mass, deuterium forms a stronger covalent bond with carbon (C-D) compared to hydrogen (C-H).[4] Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate when this bond is cleaved in the rate-determining step of a reaction.[4] This phenomenon is leveraged in drug development to enhance the metabolic stability of pharmaceuticals.[2][5]

For the purpose of an internal standard, this effect is generally a consideration to be managed rather than exploited. While the physicochemical properties of a deuterated standard are nearly identical to its unlabeled counterpart, the KIE can sometimes lead to slight differences in chromatographic retention times.[6][7][8]

The 'Perfect' Internal Standard

The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability.[9] Deuterated standards are considered the "gold standard" because they are chemically and physically almost identical to the analyte.[9][10] This ensures they co-elute during chromatography and experience the same degree of ionization efficiency and matrix effects in the mass spectrometer.[1][11]

The Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The foundational principle behind the use of deuterated standards is Isotope Dilution Mass Spectrometry (IDMS) .[3][12] This technique relies on the addition of a known quantity of a deuterated internal standard to a sample prior to any sample preparation steps.[3][13] The ratio of the analyte to the internal standard is then measured by the mass spectrometer.

Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during sample extraction and is subject to the same matrix effects (ion suppression or enhancement).[1][3][9][13] This allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant regardless of these variations.[3]

Logical Workflow of IDMS

The following diagram illustrates the logical workflow of IDMS and how a deuterated standard corrects for analytical variability.

Caption: A diagram illustrating the logical workflow of isotope dilution mass spectrometry.

Synthesis and Characterization of Deuterated Standards

The generation of high-quality deuterated standards is a critical prerequisite for their successful implementation. The synthesis strategy depends on the complexity of the molecule, the desired location of the deuterium labels, and the availability of starting materials.[11]

Common Deuteration Strategies

| Synthesis Method | Description | Advantages | Disadvantages |

| Total Synthesis | Building the molecule from deuterated precursors.[11] | Complete control over the position and number of deuterium atoms.[11] | Can be complex, time-consuming, and expensive.[11] |

| Catalytic H-D Exchange | Exposing the target molecule to a deuterium source (e.g., D₂ gas, D₂O) in the presence of a metal catalyst (e.g., Palladium, Platinum).[11] | Often performed at a late stage of synthesis, making it efficient for complex molecules. | May result in a mixture of isotopologues with varying degrees of deuteration. |

| Deuterated Reagents | Utilizing reagents where hydrogen atoms have been replaced with deuterium. | Can introduce deuterium at specific positions. | Limited by the availability of suitable deuterated reagents. |

Essential Quality Control

For reliable results, deuterated standards must possess both high chemical purity (>99%) and high isotopic enrichment (≥98%).[1] The analytical characterization of these standards is crucial to verify isotopic substitution, confirm molecular structure, and ensure purity.[14] A combination of techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The benchmark for confirming the position and extent of deuterium incorporation.[14]

-

Mass Spectrometry (MS): Used to determine the isotopic distribution and confirm the molecular weight of the deuterated compound.[14]

Practical Applications in Research and Development

Deuterated internal standards are indispensable in numerous fields where precise quantification is essential.

Pharmaceutical and Bioanalytical Research

In pharmaceutical development, these standards are vital for Drug Metabolism and Pharmacokinetics (DMPK) studies to accurately track drug and metabolite concentrations in biological matrices.[13][15] They are instrumental in pharmacokinetic and bioavailability studies, ensuring consistency across clinical trials and enhancing analytical precision during regulatory validation.[1] The use of deuterated standards is recognized by regulatory bodies like the FDA and EMA in their bioanalytical validation guidelines.[15]

Clinical Diagnostics

Deuterated standards enable the accurate quantification of biomarkers in complex biological samples such as blood and urine.[13] This is critical for disease diagnosis, monitoring treatment efficacy, and in the advancement of precision medicine.[13]

Environmental Analysis

These standards facilitate the precise detection of trace pollutants, pesticides, and pharmaceutical residues in environmental samples like soil and water.[15] By compensating for matrix interferences, they significantly improve the accuracy of environmental monitoring.[15]

Proteomics and Metabolomics

In systems biology, deuterated standards are used to quantify biomolecules in intricate biological systems, aiding in the identification of subtle metabolic differences.[15] This contributes to biomarker discovery and a deeper understanding of disease pathways.[15]

Experimental Protocol: A Generalized Workflow for IDMS

The following is a generalized, step-by-step protocol for a typical IDMS workflow using a deuterated internal standard.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent.

-

From the analyte stock solution, prepare a series of calibration standards and QCs at various concentrations by spiking into the same biological matrix as the unknown samples.

-

-

Sample Preparation:

-

To a known volume of each unknown sample, calibration standard, and QC, add a fixed volume of the deuterated internal standard solution. This should be done at the very beginning of the sample preparation process.[3]

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix components.

-

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Develop a chromatographic method that ensures the co-elution of the analyte and the deuterated internal standard.[16]

-

Optimize the mass spectrometer settings to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for the analyte and the internal standard in each chromatogram.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Advanced Considerations and Best Practices

While deuterated standards are incredibly powerful, their effective use requires an understanding of potential pitfalls and adherence to best practices.

Potential Challenges

| Challenge | Description | Mitigation Strategy |

| Chromatographic Isotope Effect | A slight difference in retention time between the deuterated standard and the analyte, which can lead to differential matrix effects.[6][7][8][16] | Optimize chromatography to ensure co-elution. If a slight separation is unavoidable, ensure it does not occur in a region of fluctuating ion suppression. |

| Deuterium Exchange | Labile deuterium atoms (e.g., on -OH, -NH, -COOH groups) can exchange with hydrogen from the solvent, compromising the standard's integrity.[6][17] | Deuterium labels must be placed in stable, non-exchangeable positions on the molecule's carbon skeleton.[6][17] |

| Isotopic Purity | The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte concentration.[18] | Use standards with high isotopic purity and account for any residual unlabeled analyte in calculations if necessary. |

Selection Criteria for Deuterated Internal Standards

-

Sufficient Mass Difference: A mass shift of at least 3 Da is generally recommended to avoid interference from the natural isotopic abundance of the analyte.[19]

-

Stability of the Label: Ensure deuterium is not placed on exchangeable sites.[17][20]

-

Co-elution: The internal standard should co-elute with the analyte to accurately compensate for matrix effects.[18]

-

High Purity: Both chemical and isotopic purity are paramount for accurate quantification.[1]

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative analytical chemistry. Their near-identical physicochemical properties to the analytes of interest make them the most effective tools for correcting analytical variability in mass spectrometry-based assays. From fundamental research to regulated drug development, the application of deuterated standards through isotope dilution mass spectrometry provides an unparalleled level of accuracy, precision, and reliability. A thorough understanding of their synthesis, characterization, and the potential challenges associated with their use is essential for any scientist striving for the highest quality of quantitative data.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1). Retrieved from [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). AACC. Retrieved from [Link]

-

Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]

-

Understanding Internal standards and how to choose them. (2025, June 12). Reddit. Retrieved from [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics. Retrieved from [Link]

-

Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group. Retrieved from [Link]

-

Deuterium Kinetic Isotope Effects and Their Temperature Dependence in the Gas-Phase SN2 Reactions X- + CH3Y .fwdarw. CH3X + Y- (X, Y = Cl, Br, I). Journal of the American Chemical Society. Retrieved from [Link]

-

Hanzlik, R. P., & Guengerich, F. P. (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 603, 141–155. Retrieved from [Link]

-

Knesl, P. (n.d.). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Technische Univ. Wien. Retrieved from [Link]

-

Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Gleason, P., & Hamper, B. (2022). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Undergraduate Research Symposium. Retrieved from [Link]

-

Mochizuki, T., et al. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Analytical biochemistry, 443(1), 56–63. Retrieved from [Link]

-

Beck, D. (2015, June 15). Analysis of Opioids Using Isotope Dilution With GC/MS/MS. American Laboratory. Retrieved from [Link]

-

Zdanovskaia, M. A., et al. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. Retrieved from [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of clinical biochemistry, 50(Pt 3), 274. Retrieved from [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 22(7), 545–562. Retrieved from [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

-

Wu, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 88, 156–161. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ukisotope.com [ukisotope.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. waters.com [waters.com]

- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. m.youtube.com [m.youtube.com]

Fenbendazole sulfone-d3 CAS number and molecular formula

An In-Depth Technical Guide to Fenbendazole Sulfone-d3: Application in Modern Drug Metabolism Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical analytical standard for researchers, scientists, and professionals in drug development. We will delve into its core properties, the rationale behind its use, and its application in the bioanalytical workflows that underpin modern pharmacokinetic and metabolism studies.

Introduction: The Metabolic Journey of Fenbendazole

Fenbendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections.[1] For drug development professionals, the parent drug is only the beginning of the story. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. When administered, fenbendazole undergoes extensive metabolism in the body, primarily in the liver. This process transforms the parent compound into several metabolites, two of the most significant being fenbendazole sulfoxide (also known as oxfendazole) and fenbendazole sulfone.

Animal and microsomal incubation studies have demonstrated the rapid conversion of fenbendazole to its sulfoxide metabolite, which is then subsequently and more slowly oxidized to the sulfone metabolite.[2] While the sulfoxide form, oxfendazole, is considered the primary active metabolite, fenbendazole sulfone is often the predominant metabolite found circulating in the plasma after administration, making its accurate quantification essential for a complete pharmacokinetic assessment.[3][4]

The Metabolic Pathway of Fenbendazole

The biotransformation of fenbendazole is a multi-step enzymatic process. The initial oxidation of the sulfide group of fenbendazole to form fenbendazole sulfoxide (oxfendazole) is primarily mediated by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes, including CYP3A4.[3] A second, irreversible oxidation step converts the sulfoxide to the inactive sulfone metabolite, fenbendazole sulfone. Other metabolic pathways, such as hydroxylation by CYP2J2 and CYP2C19, also occur.[2][3]

Caption: Metabolic pathway of Fenbendazole to its primary metabolites.

Core Technical Data: this compound

This compound is the stable isotope-labeled analog of fenbendazole sulfone. The "-d3" designation indicates that three hydrogen atoms on the methyl carbamate group have been replaced with deuterium atoms.

| Property | Value | Source(s) |

| CAS Number | 1228182-49-7 | [1][3][4][5] |

| Molecular Formula | C₁₅H₁₀D₃N₃O₄S | [3][4] |

| Molecular Weight | ~334.36 g/mol | [1][4] |

| Synonyms | (5-Benzenesulfonyl-1H-benzoimidazol-2-yl)carbamic acid methyl-d3 ester, [²H₃]-Fenbendazole sulfone | [3][4] |

| Isotopic Enrichment | Typically >98% | [5] |

The Scientific Rationale for Deuterium Labeling

The Challenge of Bioanalysis

Quantitative analysis of drug metabolites in biological matrices (e.g., plasma, urine, tissue) is notoriously challenging due to "matrix effects."[6] Endogenous components in the sample can interfere with the ionization of the target analyte in a mass spectrometer, leading to either ion suppression or enhancement. This variability can compromise the accuracy and reproducibility of the results.[6][7]

The Stable Isotope-Labeled Internal Standard Solution

To overcome these challenges, a stable isotope-labeled (SIL) internal standard is employed. This compound serves as an ideal internal standard for the quantification of fenbendazole sulfone for the following reasons:

-

Co-elution: It is chemically identical to the analyte, so it behaves in the same way during sample extraction and chromatographic separation.[5]

-

Identical Ionization: It experiences the same degree of ion suppression or enhancement as the non-labeled analyte.

-

Mass Differentiation: It is easily distinguished from the analyte by its higher mass (+3 Da) in the mass spectrometer.

By adding a known amount of this compound to each sample, any variability in the analytical process can be normalized. The ratio of the analyte's signal to the internal standard's signal provides a highly accurate and reproducible measurement of the analyte's true concentration.[8]

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Synthesis and Characterization

While specific synthesis protocols for commercial standards like this compound are often proprietary, the synthetic route can be logically inferred. The synthesis would start with non-labeled fenbendazole.

-

Oxidation: Fenbendazole is first oxidized to fenbendazole sulfone. This can be achieved using a suitable oxidizing agent that converts the sulfide to a sulfone.

-

Deuterated Moiety Introduction: The key step is the introduction of the deuterated methyl group. The synthesis of the benzimidazole carbamate structure often involves a reaction with a methylating agent. To create the d3 version, a deuterated methylating agent (e.g., deuterated methyl chloroformate or a related precursor) would be used in the final cyclization step of the synthesis.

The final product would be rigorously tested for chemical purity by HPLC and for isotopic enrichment by mass spectrometry to ensure it meets the stringent requirements for an analytical standard.

Analytical Methodology: A Practical Protocol

Below is a representative protocol for the quantification of fenbendazole sulfone in plasma, employing this compound as an internal standard.

Objective: To determine the concentration of fenbendazole sulfone in sheep plasma following oral administration of fenbendazole.

Experimental Protocol

-

Preparation of Standards:

-

Prepare a stock solution of fenbendazole sulfone (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Create a series of calibration standards by spiking blank plasma with the fenbendazole sulfone stock solution to achieve concentrations from 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard solution of this compound at 100 ng/mL in methanol.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (or calibration standard), add 10 µL of the 100 ng/mL internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

HPLC System: Standard HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from endogenous matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions (example):

-

Fenbendazole Sulfone: Q1 -> Q3 (e.g., 332.1 -> 200.1)

-

This compound: Q1 -> Q3 (e.g., 335.1 -> 203.1)

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.

-

Determine the concentration of fenbendazole sulfone in the unknown samples by interpolation from the calibration curve.

-

Applications in Pharmacokinetic Studies

The use of this compound is pivotal for accurately defining the pharmacokinetic profile of fenbendazole. Studies in various animal species have shown that while fenbendazole and its active sulfoxide metabolite are present, the sulfone metabolite is often found at significant concentrations and can be the predominant form in plasma over time.[4][9]

| Species | Dosage | Metabolite Profile Highlights | Source(s) |

| Sheep | 10 mg/kg oral | Peak plasma concentration of sulfone (0.17 µg/mL) occurred at 36 hours. | [9] |

| Horses | 10 mg/kg oral | The fenbendazole sulfone metabolite predominated in plasma following administration. | [4] |

| Pigs | 5 mg/kg IV & oral | Oxfendazole was the major plasma metabolite, but sulfone was also detected. | [10] |

| Dogs | 20 mg/kg oral | The parent drug and the sulfoxide metabolite were the primary focus, but sulfone formation is an expected part of the metabolic cascade. | [11] |

Accurate quantification of fenbendazole sulfone using its deuterated internal standard allows for precise calculation of key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and elimination half-life (t½), providing a complete picture of the drug's disposition.

Conclusion

This compound is more than just a chemical; it is an enabling tool for high-fidelity scientific research. By providing a reliable method to counteract the inherent variability of bioanalysis, it allows researchers in drug development and toxicology to generate accurate, reproducible, and trustworthy data. Its application is fundamental to understanding the complete metabolic and pharmacokinetic profile of fenbendazole, ensuring that decisions regarding drug safety and efficacy are based on the most robust scientific evidence available.

References

-

Dogra, N., Kumar, A., & Kumar, P. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

-

McKellar, Q. A., & Gokbulut, C. (2002). Fenbendazole pharmacokinetics, metabolism, and potentiation in horses. Drug Metabolism and Disposition. [Link]

-

Virkel, G., Lifschitz, A., Sallovitz, J., & Lanusse, C. (2009). CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems. Antimicrobial Agents and Chemotherapy. [Link]

-

ResearchGate. (n.d.). The metabolites of fenbendazole. Structures based on the metabolic scheme shown in the Fenbendazole UN FAO document. [Link]

-

McKellar, Q. A., et al. (1995). Pharmacokinetics of fenbendazole following intravenous and oral administration to pigs. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]

-

Gottschall, D. W., & Theodorides, V. J. (1987). Methodology for the analysis of fenbendazole and its metabolites in plasma, urine, feces, and tissue homogenates. Journal of Pharmaceutical Sciences. [Link]

-

PubChem. (n.d.). Preparation method of fenbendazole sulfoxide - Patent CN-111039873-B. [Link]

-

Sørensen, L. K., & Hansen, H. (1998). Determination of fenbendazole and its metabolites in trout by a high-performance liquid chromatographic method. Analyst. [Link]

-

Abe, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry. [Link]

-

Marriner, S. E., & Bogan, J. A. (1981). Pharmacokinetics of Fenbendazole in Sheep. American Journal of Veterinary Research. [Link]

-

Blanchflower, W. J., & Cannavan, A. (1994). Determination of fenbendazole and oxfendazole in liver and muscle using liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]

-

McKellar, Q. A., et al. (1990). Pharmacokinetics of fenbendazole in dogs. Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

MDPI. (2021). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. [Link]

-

Amerigo Scientific. (n.d.). This compound. [Link]

-

Lanusse, C. E., & Prichard, R. K. (1993). Enantiomeric behaviour of albendazole and fenbendazole sulfoxides in domestic animals: Pharmacological implications. Veterinary Parasitology. [Link]

-

ResearchGate. (2004). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 4. Fenbendazole pharmacokinetics, metabolism, and potentiation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. myadlm.org [myadlm.org]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Pharmacokinetics of fenbendazole following intravenous and oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of fenbendazole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Fenbendazole Sulfone-d3: Sourcing and Analytical Application

Introduction: The Critical Role of Fenbendazole Sulfone and its Deuterated Analog in Bioanalysis

Fenbendazole is a widely utilized broad-spectrum benzimidazole anthelmintic in veterinary medicine for treating gastrointestinal parasites in a variety of animal species.[1][2] Following administration, fenbendazole undergoes extensive metabolism, with fenbendazole sulfone being one of its major metabolites.[1] The quantification of fenbendazole and its metabolites, particularly the sulfone, is crucial for pharmacokinetic studies, residue analysis in animal-derived food products, and ensuring compliance with regulatory limits.[1]

In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest accuracy and precision. Fenbendazole sulfone-d3, a deuterated analog of fenbendazole sulfone, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for the effective correction of matrix effects and variations in sample processing, which are common challenges in the analysis of complex biological samples. The known mass shift of +3 amu allows for its distinct detection from the native analyte by the mass spectrometer.[3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers of this compound analytical standard, its critical quality attributes, and a detailed, field-proven protocol for its application in a validated LC-MS/MS method for the quantification of fenbendazole sulfone in biological matrices.

Commercial Suppliers of this compound Analytical Standard

The selection of a high-quality analytical standard is the foundation of any quantitative bioanalytical method. The following table provides a comparative overview of prominent commercial suppliers of this compound. It is imperative to obtain the lot-specific Certificate of Analysis (CoA) from the supplier to confirm the purity, isotopic enrichment, and concentration of the standard.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Available Pack Sizes |

| LGC Standards | This compound | 1228182-49-7 | C₁₅D₃H₁₀N₃O₄S | 334.36 | 1 mg, 2.5 mg, 5 mg[4][5][6] |

| Sigma-Aldrich (VETRANAL®) | This compound | 1228182-49-7 | C₁₅D₃H₁₀N₃O₄S | 334.36 | Contact for availability[3] |

| HPC Standards | D3-Fenbendazole-sulfone | 1228182-49-7 | C₁₅H₁₀D₃N₃O₄S | 334.36 g/mol | 1x10mg[7] |

| Toronto Research Chemicals (TRC) | This compound | 1228182-49-7 | C₁₅D₃H₁₀N₃O₄S | 334.36 | 2.5 mg, 5 mg[8][9] |

Expert Insights on the Rationale for Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative LC-MS/MS analysis for several key reasons:

-

Correction for Matrix Effects: Biological matrices like plasma, tissue homogenates, and milk are complex mixtures that can significantly impact the ionization efficiency of the analyte in the mass spectrometer's source. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Because the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, these effects are normalized, leading to more accurate and reliable results.[10]

-

Compensation for Variability in Sample Preparation: The multi-step process of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce variability in analyte recovery. The SIL-IS is added at the beginning of the sample preparation process and experiences the same potential for loss as the analyte. This allows the IS to compensate for any inconsistencies in extraction efficiency between samples.

The following diagram illustrates the workflow and the role of the internal standard in a typical bioanalytical method.

Caption: Bioanalytical workflow for the quantification of Fenbendazole sulfone.

Detailed Experimental Protocol: Quantification of Fenbendazole Sulfone in Animal Liver Tissue using LC-MS/MS

This protocol is adapted from validated methods for the analysis of fenbendazole and its metabolites in animal tissues.[11] It is intended as a starting point and should be fully validated in the user's laboratory for their specific matrix and instrumentation.

Materials and Reagents

-

Fenbendazole sulfone analytical standard

-

This compound analytical standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or greater)

-

Blank animal liver tissue (from untreated animals)

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Fenbendazole sulfone and this compound into separate volumetric flasks and dissolve in methanol to the final volume.

-

Working Standard Solutions: Prepare serial dilutions of the Fenbendazole sulfone primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards at concentrations ranging from approximately 2.5 to 30 ng/mL.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank liver homogenate with the Fenbendazole sulfone working standard solutions.

Sample Preparation

-

Accurately weigh approximately 1 g of liver tissue into a homogenization tube.

-

Add a known volume of the IS working solution to all samples except for the "double blank" (matrix blank without analyte or IS).

-

Add an appropriate volume of extraction solvent (e.g., acetonitrile).

-

Homogenize the tissue until a uniform consistency is achieved.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes) to pellet the proteins and tissue debris.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 200 µL).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A gradient program should be developed to ensure the separation of fenbendazole sulfone from other matrix components and potential metabolites. A typical starting point would be a linear gradient from 10% to 90% B over several minutes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

The following diagram outlines the key steps in the sample preparation process.

Caption: Step-by-step sample preparation workflow.

MRM Transitions

The specific MRM transitions (precursor ion → product ion) and collision energies should be optimized for the specific instrument being used. However, based on the literature for similar compounds, the following are suggested starting points:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Fenbendazole sulfone | 332.1 | To be determined empirically |

| This compound | 335.1 | To be determined empirically |

Note: The precursor ion for Fenbendazole sulfone is [M+H]⁺. The product ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of Fenbendazole sulfone in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Self-Validating Systems: Ensuring Trustworthiness in the Protocol

A robust analytical method must be self-validating. This is achieved through a comprehensive method validation process as per regulatory guidelines (e.g., FDA, VICH). Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks in blank matrix samples at the retention time of the analyte and IS.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at the LLOQ, low, medium, and high QC levels.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

-

Matrix Effect: Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of fenbendazole sulfone in biological matrices. By selecting a high-quality analytical standard from a reputable supplier and implementing a well-validated LC-MS/MS method that incorporates this stable isotope-labeled internal standard, researchers can have high confidence in their bioanalytical data. This guide provides a solid foundation for sourcing the standard and developing a robust analytical protocol, empowering researchers to generate reliable data for their drug development and food safety programs.

References

-

Watson, C. J., et al. (2023). Validation of an LC-MS/MS method for assessment of fenbendazole sulfone drug residue in northern bobwhite liver. Biomedical Chromatography, 37(8), e5637. [Link]

-

Fara, A. G., et al. (2021). LC-MS/MS method for the determination of diazolic anthelmintic drug levels from sheep and human plasma for use in pharmacokinetic and bioavailability studies. Farmacia, 69(1), 184-192. [Link]

-

HPC Standards. (n.d.). D3-Fenbendazole-sulfone. Retrieved January 21, 2026, from [Link]

-

Zhang, Y., et al. (2025). UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study. Frontiers in Veterinary Science, 12, 1355955. [Link]

-

Tanna, R. S., et al. (2023). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Molecules, 28(14), 5483. [Link]

-

Fara, A. G., et al. (2021). Matrix effect for fenbendazole, albendazole and albendazole sulfoxide. ResearchGate. [Link]

-

Pokale, P. R., & Gosavi, S. A. (2017). Analytical method development and its validation of fenbendazole in bulk and marketed formulation. International Journal of Research in Pharmacy and Chemistry, 7(3), 435-443. [Link]

-

Capece, B. P., et al. (1999). Liquid chromatographic determination of fenbendazole residues in pig tissues after treatment with medicated feed. Journal of AOAC International, 82(5), 1007-1016. [Link]

-

Fisher Scientific. (n.d.). Toronto Research Chemicals 5MG Fenbendazole Sulfone. Retrieved January 21, 2026, from [Link]

-

Fisher Scientific. (n.d.). This compound, TRC 2.5 mg. Retrieved January 21, 2026, from [Link]

-

Fisher Scientific. (n.d.). This compound, TRC 5 mg. Retrieved January 21, 2026, from [Link]

-

Sharma, P., et al. (2014). Liquid chromatography-tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies. Journal of Pharmaceutical Analysis, 4(5), 316-324. [Link]

-

Government of Canada. (2014). LC-MS/MS Method for Determination of Benzimidazole Residues in Animal Products. Retrieved January 21, 2026, from [Link]

Sources

- 1. hpc-standards.com [hpc-standards.com]

- 2. ijrpc.com [ijrpc.com]

- 3. 芬苯达唑砜-d3 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. This compound, TRC 2.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

- 9. This compound, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 10. researchgate.net [researchgate.net]

- 11. Validation of an LC-MS/MS method for assessment of fenbendazole sulfone drug residue in northern bobwhite liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Fenbendazole Sulfone in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Application Note

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fenbendazole sulfone in plasma. Fenbendazole sulfone, a key metabolite of the broad-spectrum anthelmintic agent fenbendazole, is a critical analyte for pharmacokinetic and residue monitoring studies.[1][2] To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, fenbendazole sulfone-d3. The protocol detailed herein provides a comprehensive workflow, from sample preparation using protein precipitation to optimized UPLC and mass spectrometer parameters. This method has been developed in accordance with international bioanalytical method validation guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.[3]

Introduction

Fenbendazole is a widely used benzimidazole anthelmintic in veterinary medicine for treating parasitic infections in a variety of animal species.[4] Following administration, fenbendazole is metabolized in the body to its active sulfoxide metabolite, oxfendazole, and further to the inactive sulfone metabolite, fenbendazole sulfone.[2] Monitoring the levels of these metabolites, particularly fenbendazole sulfone, is crucial for understanding the pharmacokinetic profile of the parent drug and for ensuring compliance with maximum residue limits (MRLs) in food-producing animals.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[5] The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust LC-MS/MS method. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable quantitative data.[6] This application note provides a detailed protocol for the determination of fenbendazole sulfone in plasma, designed to meet the rigorous standards of drug development and regulatory submission.

Experimental

Materials and Reagents

-

Fenbendazole sulfone and this compound reference standards were obtained from a reputable supplier.

-

HPLC-grade acetonitrile, methanol, and water were used throughout the experiment.

-

Formic acid (LC-MS grade) was used as a mobile phase additive.

-

Control plasma was sourced from the relevant species and stored at -80°C.

Stock and Working Solutions

Stock solutions of fenbendazole sulfone and this compound were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions of fenbendazole sulfone were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. A working internal standard solution of this compound was prepared at a concentration of 100 ng/mL in the same diluent. All solutions were stored at 4°C in amber vials.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, rapid, and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[7][8]

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[7][8]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-